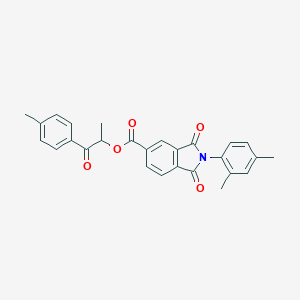![molecular formula C27H32N4O2 B304171 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQX and is a potent antagonist of glutamate receptors.
科学的研究の応用
DMQX has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to study the role of glutamate receptors in various physiological and pathological conditions. DMQX has also been investigated for its potential therapeutic applications in the treatment of epilepsy, stroke, and other neurological disorders.
作用機序
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. DMQX binds to the glutamate receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This mechanism of action makes DMQX a useful tool in studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and protect against ischemic brain damage. DMQX has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using DMQX in lab experiments is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMQX. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the therapeutic potential of DMQX in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of DMQX and its effects on various neurotransmitter systems.
合成法
The synthesis of DMQX involves several steps, including the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting amine with ethyl chloroformate. The yield of DMQX from this synthesis method is around 30%.
特性
製品名 |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C27H32N4O2 |
分子量 |
444.6 g/mol |
IUPAC名 |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H32N4O2/c1-16-8-7-9-22(28-16)30-26(33)23-17(2)29-20-14-27(3,4)15-21(32)25(20)24(23)18-10-12-19(13-11-18)31(5)6/h7-13,24,29H,14-15H2,1-6H3,(H,28,30,33) |
InChIキー |
YNLMPMSMKDAMNB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)




